molecular formula C7H5ClN2 B025816 5-(Chloromethyl)pyridine-2-carbonitrile CAS No. 105954-37-8

5-(Chloromethyl)pyridine-2-carbonitrile

Cat. No. B025816
M. Wt: 152.58 g/mol
InChI Key: FHMVOYGAZCZVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Chloromethyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C7H5ClN2. It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for “5-(Chloromethyl)pyridine-2-carbonitrile” were not found, similar compounds such as “2-chloro-5-(chloromethyl)pyridine” can be chlorinated under liquid-phase conditions to afford intermediates like “2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)”. Subsequent vapor–phase fluorination of 2,3,5-DCTC produces "2,3,5-DCTF" .


Molecular Structure Analysis

The molecular structure of “5-(Chloromethyl)pyridine-2-carbonitrile” consists of a pyridine ring with a chloromethyl group attached at the 5th position and a carbonitrile group at the 2nd position .

Safety And Hazards

This compound should be handled with care. Avoid contact with skin and eyes, do not breathe mist/vapors/spray, and do not ingest. If swallowed, seek immediate medical assistance. Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed .

Future Directions

While specific future directions for “5-(Chloromethyl)pyridine-2-carbonitrile” were not found, similar compounds containing fluorine have seen recent advances in the agrochemical, pharmaceutical, and functional materials fields .

properties

IUPAC Name

5-(chloromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMVOYGAZCZVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559931
Record name 5-(Chloromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)pyridine-2-carbonitrile

CAS RN

105954-37-8
Record name 5-(Chloromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Cyano-5-hydroxymethylpyridine (13.4 g) and pyridine (8.7 g) were dissolved in toluene (150 ml), and a solution of p-toluenesufonyl chloride (19.1 g) in toluene (50 ml) was added dropwise at room temperature to the solution. After the addition, the mixture was gradually heated, and stirred at 70° to 80° C. for 4 hours. The reaction mixture was cooled to room temperature, and washed with water. The organic layer was dried. Toluene was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to give 2-cyano-5-pyridylmethyl chloride (7.7 g) as colorless crystals.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)pyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)pyridine-2-carbonitrile
Reactant of Route 5
5-(Chloromethyl)pyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.